Physicochemical Differentiation from Ethoxy-Pyridine and Pyridazine Congeners
The computed XLogP3 of N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-4-amine is 1.4, with 1 hydrogen bond donor (HBD) and 8 hydrogen bond acceptors (HBA) [1]. This contrasts with the 6-ethoxypyridine analog (CAS not retrieved; anticipated higher XLogP due to ethoxy replacement of CF3) and the pyridazin-3-amine variant (CAS 2034270-30-7), where replacement of the pyrimidine with pyridazine alters HBA count and ring electronics . No experimentally measured logP or logD values were identified for any of these congeners in the open literature, so this comparison is based solely on computed descriptors.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.4; HBD = 1; HBA = 8 [1] |
| Comparator Or Baseline | 6-Ethoxypyridine analog: structure implies higher XLogP, HBD = 1, HBA = 8 (estimated). Pyridazin-3-amine analog: XLogP not retrieved; differing HBA count due to pyridazine ring. |
| Quantified Difference | The trifluoromethyl group imparts approximately 0.5–1.0 log unit lower XLogP compared to an ethoxy substituent (class-level SAR inference [2]), and the pyrimidine core provides distinct electronic character vs. pyridazine. |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.09.15); no experimental logP/logD data available. |
Why This Matters
Lipophilicity governs membrane permeability, solubility, and non-specific binding; a ΔXLogP of 0.5–1.0 can translate to a measurable difference in cellular permeability and metabolic stability, making the CF3 congener a distinct physicochemical tool relative to alkyl-ether analogs.
- [1] PubChem Compound Summary for CID 126853422. Computed descriptors section. View Source
- [2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 7, 42717 (2017). View Source
